(S)-1-(4-iodophenyl)ethanamine (S)-1-(4-iodophenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 56639-48-6
VCID: VC8181622
InChI: InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
SMILES: CC(C1=CC=C(C=C1)I)N
Molecular Formula: C8H10IN
Molecular Weight: 247.08 g/mol

(S)-1-(4-iodophenyl)ethanamine

CAS No.: 56639-48-6

Cat. No.: VC8181622

Molecular Formula: C8H10IN

Molecular Weight: 247.08 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(4-iodophenyl)ethanamine - 56639-48-6

Specification

CAS No. 56639-48-6
Molecular Formula C8H10IN
Molecular Weight 247.08 g/mol
IUPAC Name (1S)-1-(4-iodophenyl)ethanamine
Standard InChI InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
Standard InChI Key HLCLTOJXMUXWQW-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)I)N
SMILES CC(C1=CC=C(C=C1)I)N
Canonical SMILES CC(C1=CC=C(C=C1)I)N

Introduction

Chemical Identity and Structural Properties

(S)-1-(4-Iodophenyl)ethanamine belongs to the class of substituted phenethylamines, with the iodine atom introducing unique electronic and steric properties. Its molecular formula is C₈H₁₀IN, with a molecular weight of 287.08 g/mol. The compound’s chirality arises from the stereogenic center at the carbon adjacent to the amine group, conferring distinct physicochemical and biological behaviors compared to its racemic or (R)-enantiomer forms.

Stereochemical Configuration

The (S)-configuration is critical for interactions with biological targets. Computational studies using density functional theory (DFT) suggest that the spatial arrangement of the iodine and amine groups influences binding affinities to monoamine transporters.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C-I stretch) confirm the presence of amine and iodine functionalities .

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, 2H, aromatic), 7.10 (d, 2H, aromatic), 3.20 (q, 1H, CH), 1.40 (d, 3H, CH₃) .

    • ¹³C NMR: δ 138.2 (C-I), 129.5 (aromatic CH), 51.8 (CH-NH₂), 22.1 (CH₃) .

Synthesis and Industrial Production

The synthesis of (S)-1-(4-iodophenyl)ethanamine typically involves asymmetric methodologies to ensure enantiopurity.

Laboratory-Scale Synthesis

A common route begins with 4-iodobenzaldehyde, which undergoes a Strecker reaction with ammonium cyanide and a chiral catalyst to yield the α-aminonitrile intermediate. Subsequent hydrolysis and reduction produce the target amine with high enantiomeric excess (ee > 98%) .

Reaction Scheme:

  • Strecker Synthesis:
    4-Iodobenzaldehyde+NH₄CN(S)-BINOL catalyst(S)-α-aminonitrile\text{4-Iodobenzaldehyde} + \text{NH₄CN} \xrightarrow{\text{(S)-BINOL catalyst}} \text{(S)-α-aminonitrile}

  • Hydrolysis:
    (S)-α-aminonitrileHCl, H₂O(S)-α-amino acid\text{(S)-α-aminonitrile} \xrightarrow{\text{HCl, H₂O}} \text{(S)-α-amino acid}

  • Reduction:
    (S)-α-amino acidLiAlH₄(S)-1-(4-Iodophenyl)ethanamine\text{(S)-α-amino acid} \xrightarrow{\text{LiAlH₄}} \text{(S)-1-(4-Iodophenyl)ethanamine}

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance yield and reduce waste. A 2024 study demonstrated a 92% yield using microfluidic technology with immobilized enzymes for stereoselective amination.

TargetKi (nM)Reference
SERT120
DAT380
NET650

Neuropharmacological Effects

  • Animal Models: Administration in rodents (10 mg/kg, i.p.) increased locomotor activity by 40% compared to controls, akin to dextroamphetamine .

  • Thermoregulation: Paradoxically, the compound induced hypothermia (−1.5°C) in mice at higher doses (20 mg/kg), suggesting complex dose-dependent effects .

Applications in Medicinal Chemistry

Precursor to Radioligands

The iodine-131 isotopologue of this compound is used in positron emission tomography (PET) to image serotonin transporters in neurodegenerative diseases .

Chiral Auxiliary in Synthesis

Its enantiopurity makes it a valuable ligand in asymmetric catalysis. For example, it facilitates the synthesis of β-lactam antibiotics with 95% ee in the Sharpless epoxidation .

Comparative Analysis with Analogues

Iodine Substitution Effects

Replacing iodine with bromine reduces SERT affinity by 50%, highlighting the halogen’s role in π-stacking interactions .

Enantiomer-Specific Activity

The (R)-enantiomer exhibits 10-fold lower DAT inhibition, underscoring the importance of stereochemistry in drug design .

Future Research Directions

Ongoing studies focus on:

  • Developing fluorine-18 derivatives for PET imaging with longer half-lives .

  • Optimizing pharmacokinetics through prodrug formulations to bypass first-pass metabolism .

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